molecular formula C5H8O4 B1246347 (4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

Cat. No.: B1246347
M. Wt: 132.11 g/mol
InChI Key: YIXDEYPPAGPYDP-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a five-membered ring with hydroxyl and hydroxymethyl groups. This compound is significant in various biochemical processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable sugar derivative.

    Oxidation: The hydroxyl group at the 4-position is oxidized to form a ketone intermediate.

    Reduction: The ketone is then reduced to form the desired hydroxyl group at the 4-position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkanes.

    Substitution Products: Halogenated derivatives, ethers.

Scientific Research Applications

(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Plays a role in metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: Participates in signal transduction pathways by acting as a secondary messenger.

    Metabolic Regulation: Involved in the regulation of metabolic processes by modulating enzyme activity.

Comparison with Similar Compounds

  • (3S,4R,5S)-3,4-diamino-5-(hydroxymethyl)oxolan-2-one
  • 5-hydroxy-3-{[(2S,3R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-2-yl]oxy}-2-(4-hydroxyphenyl)-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one

Uniqueness:

  • Structural Differences: The presence of specific hydroxyl and hydroxymethyl groups at defined positions.
  • Reactivity: Unique reactivity patterns due to the specific arrangement of functional groups.
  • Applications: Distinct applications in various fields due to its unique properties.

This detailed overview provides a comprehensive understanding of (4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m1/s1

InChI Key

YIXDEYPPAGPYDP-DMTCNVIQSA-N

SMILES

C1C(C(OC1=O)CO)O

Isomeric SMILES

C1[C@H]([C@@H](OC1=O)CO)O

Canonical SMILES

C1C(C(OC1=O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Reactant of Route 2
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Reactant of Route 3
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Reactant of Route 4
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Reactant of Route 5
Reactant of Route 5
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Reactant of Route 6
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.